REACTION_CXSMILES
|
[F:1][C:2]([F:37])([C:33]([F:36])([F:35])[F:34])[C:3]([F:32])([F:31])[C:4]([F:30])([F:29])[C:5]([F:28])([F:27])[C:6]([F:26])([F:25])[C:7]([F:24])([F:23])[C:8]([F:22])([F:21])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]O.[BrH:38].S(=O)(=O)(O)O>O>[Br:38][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:8]([F:21])([F:22])[C:7]([F:23])([F:24])[C:6]([F:25])([F:26])[C:5]([F:27])([F:28])[C:4]([F:29])([F:30])[C:3]([F:31])([F:32])[C:2]([F:1])([F:37])[C:33]([F:34])([F:35])[F:36]
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Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(C(C(C(CCCCCCCCCCCO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with hexanes
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to a dark liquid, which
|
Type
|
WASH
|
Details
|
was eluted through 3 inches of silica with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |